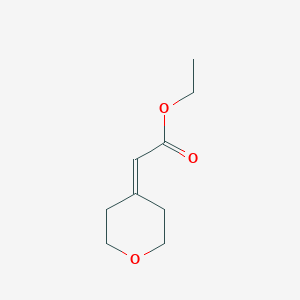

Ethyl 2-(oxan-4-ylidene)acetate

説明

Nomenclature and Structural Context of Ethyl 2-(oxan-4-ylidene)acetate

Understanding the naming conventions and structural nuances of this compound is fundamental to appreciating its role in organic chemistry.

IUPAC and Common Synonyms for this compound

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound . It is also known by other names such as ethyl 2-(tetrahydro-2H-pyran-4-ylidene)acetate.

Structural Features and Isomeric Considerations of this compound

The structure of this compound is characterized by a six-membered tetrahydropyran (B127337) ring, which is a saturated heterocyclic ether. A key feature is the exocyclic double bond at the 4-position of this ring, connecting it to an ethyl acetate (B1210297) group. This arrangement can lead to geometric isomerism (E/Z isomerism) depending on the substituents attached to the double bond.

Significance of Tetrahydropyran-4-ylidene Derivatives in Chemical Synthesis

Derivatives of tetrahydropyran are abundant in many biologically important marine natural products. nih.gov This has spurred significant research into developing efficient methods for their synthesis. nih.gov These structural motifs are considered privileged in medicinal chemistry due to their frequent appearance in a wide range of biologically active compounds. nih.gov For instance, they are key components in potent antiproliferative agents like neopeltolide, a marine natural product. nih.gov The synthesis of these derivatives often involves sophisticated strategies such as hetero-Diels-Alder cycloadditions and intramolecular radical cyclizations. nih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 2-(oxan-4-ylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-2-12-9(10)7-8-3-5-11-6-4-8/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMRYLZJIPRVVCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455346 | |

| Record name | Ethyl (oxan-4-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130312-00-4 | |

| Record name | Ethyl (oxan-4-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation of Ethyl 2 Oxan 4 Ylidene Acetate

Reactions at the Exocyclic Double Bond of Ethyl 2-(oxan-4-ylidene)acetate

The exocyclic carbon-carbon double bond in this compound is electron-deficient due to the conjugating effect of the adjacent ester group. This polarization makes the β-carbon susceptible to nucleophilic attack and the double bond itself reactive towards various addition reactions.

Hydrogenation and Reduction Reactions

The double bond of α,β-unsaturated esters can be selectively reduced to the corresponding saturated ester. This transformation is typically achieved through catalytic hydrogenation. Common catalysts for this reaction include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. The reaction is generally carried out under a hydrogen atmosphere in a suitable solvent such as ethanol (B145695) or ethyl acetate (B1210297). The reduction of the exocyclic double bond in this compound yields Ethyl 2-(oxan-4-yl)acetate.

Alternatively, the carbonyl group of the ester can be reduced. For instance, the reduction of aldehydes and ketones to alcohols is commonly achieved using sodium borohydride (B1222165) (NaBH₄) bettimycoachsaumur.comnih.govnih.gov. This reagent is generally selective for aldehydes and ketones over esters. Therefore, direct reduction of the ester group in this compound with NaBH₄ under standard conditions is not expected. More potent reducing agents like lithium aluminum hydride (LiAlH₄) would be required to reduce the ester functionality, which would likely also reduce the double bond nih.gov.

Selective reduction of the double bond in the presence of the ester can also be achieved using dissolving metal reductions, such as the Birch reduction (lithium or sodium in liquid ammonia (B1221849) with an alcohol as a proton source) youtube.com. This method is particularly useful for α,β-unsaturated carbonyl compounds youtube.com.

Table 1: Hydrogenation and Reduction Reactions

| Reaction Type | Reagent/Catalyst | Product | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Ethyl 2-(oxan-4-yl)acetate | Reduces the C=C double bond. |

| Ketone Reduction | NaBH₄ | No reaction with ester | Selective for aldehydes and ketones. bettimycoachsaumur.comnih.gov |

| Ester Reduction | LiAlH₄ | 2-(Oxan-4-yl)ethanol | Reduces both the ester and the double bond. nih.gov |

| Dissolving Metal Reduction | Li/NH₃, EtOH | Ethyl 2-(oxan-4-yl)acetate | Selectively reduces the C=C double bond. youtube.com |

Electrophilic Addition Reactions

The electron-rich nature of the carbon-carbon double bond allows it to undergo electrophilic addition reactions. A classic example is the addition of halogens, such as bromine (Br₂). The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by the bromide ion to give the di-brominated product biointerfaceresearch.comcymitquimica.com. The double bond in alkenes reacts with bromine in an electrophilic addition reaction to form a dibromoalkane biointerfaceresearch.comcymitquimica.com. The bromine molecule becomes polarized as it approaches the electron-rich double bond, leading to the formation of a bromonium ion intermediate cymitquimica.com.

Nucleophilic Addition Reactions

Due to the electron-withdrawing nature of the ester group, the β-carbon of the exocyclic double bond is electrophilic and susceptible to nucleophilic attack in a conjugate or Michael addition reaction libretexts.orgwikipedia.orgyoutube.com. A wide variety of nucleophiles can be employed for this purpose.

A prominent class of nucleophiles for 1,4-addition are organocuprates, also known as Gilman reagents (R₂CuLi) beilstein-journals.orgchemistrysteps.combeilstein-journals.org. These reagents are known to add selectively to the β-position of α,β-unsaturated carbonyl compounds, including esters, to form a new carbon-carbon bond chemistrysteps.combeilstein-journals.org. The reaction with a Gilman reagent would result in the formation of a β-substituted saturated ester.

Other nucleophiles such as amines, thiols, and enolates can also participate in conjugate addition reactions with α,β-unsaturated esters libretexts.orgwikipedia.orglibretexts.org. For instance, secondary amines can add to the β-carbon to yield β-amino esters wikipedia.orglibretexts.org.

Table 2: Nucleophilic Addition Reactions

| Nucleophile | Reagent Type | Product Type |

|---|---|---|

| Organocuprate (Gilman Reagent) | R₂CuLi | β-Alkyl saturated ester |

| Amine | R₂NH | β-Amino saturated ester |

| Thiol | RSH | β-Thio saturated ester |

| Enolate | - | 1,5-Dicarbonyl compound |

Transformations Involving the Ester Moiety

The ethyl ester group of this compound can undergo several characteristic transformations, including hydrolysis, transesterification, and reactions with nitrogen-based nucleophiles.

Hydrolysis and Transesterification Reactions

Esters can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions libretexts.orglibretexts.orgresearchgate.net. Acid-catalyzed hydrolysis is a reversible process, typically carried out by heating the ester with water in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid libretexts.orglibretexts.org. To drive the equilibrium towards the products, a large excess of water is often used libretexts.org.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that yields the carboxylate salt and the corresponding alcohol libretexts.orgwikipedia.orglibretexts.org. Common bases used for this purpose are sodium hydroxide (B78521) or potassium hydroxide libretexts.orglibretexts.org. The reaction goes to completion because the final carboxylate anion is resonance-stabilized and not susceptible to nucleophilic attack by the alcohol.

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) would yield Mthis compound and ethanol.

Table 3: Hydrolysis and Transesterification Reactions

| Reaction | Conditions | Products |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | 2-(Oxan-4-ylidene)acetic acid + Ethanol |

| Base-Catalyzed Hydrolysis (Saponification) | NaOH, heat | Sodium 2-(oxan-4-ylidene)acetate + Ethanol |

| Transesterification | CH₃OH, H⁺ or CH₃O⁻ | Mthis compound + Ethanol |

Reactions with Amines and Amides

Esters can react with amines in a process called aminolysis to form amides. This reaction typically requires heating and may be slow, as the alkoxy group is a relatively poor leaving group compared to the halides in acyl halides chemistrysteps.com. The reaction involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of the alcohol. Both primary and secondary amines can be used to generate the corresponding secondary and tertiary amides, respectively chemistrysteps.com. The synthesis of amides from esters can be facilitated by using alkali metal amidoboranes nih.gov.

Reactions of the Tetrahydropyran (B127337) Ring System

The tetrahydropyran moiety of this compound is a key determinant of its chemical behavior, offering pathways for both ring-opening and functionalization, thereby expanding its synthetic utility.

Ring-Opening Reactions

Information regarding the specific ring-opening reactions of this compound is not extensively detailed in publicly available scientific literature. However, analogous tetrahydropyran systems can undergo cleavage under various conditions, such as treatment with strong acids or specific Lewis acids, often leading to linear polyfunctional compounds. The presence of the exocyclic double bond and the ester group in this compound would likely influence the regioselectivity of such reactions.

Functionalization of the Tetrahydropyran Moiety

The functionalization of the tetrahydropyran ring in related molecules is a common strategy to introduce new chemical properties. For instance, in the synthesis of complex natural products containing tetrahydropyran rings, various methods are employed to introduce hydroxyl, amino, or other functional groups onto the saturated carbon framework of the ring. nih.gov These transformations often rely on stereoselective reactions to control the spatial arrangement of the new substituents. While specific examples for this compound are not readily found, general methods such as allylic oxidation or dihydroxylation could potentially be applied to derivatives of this compound where unsaturation is introduced into the ring.

Derivatization Strategies for this compound

The strategic modification of this compound serves as a powerful tool for the synthesis of novel compounds with potential applications in various fields of chemistry.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound can be achieved through various synthetic routes. One common approach involves the Knoevenagel condensation of a substituted tetrahydropyran-4-one with an appropriate acetate derivative. chemrxiv.org This method allows for the introduction of a wide range of substituents onto the tetrahydropyran ring prior to the formation of the ylideneacetate moiety.

For example, the reaction of substituted benzaldehydes with 2-methoxyethyl cyanoacetate, a related reaction, yields a variety of ring-substituted phenylcyanoacrylates. chemrxiv.org This highlights a general strategy where variations in the starting ketone or the active methylene (B1212753) compound can lead to a library of substituted ylideneacetate products.

Table 1: Examples of Related Condensation Reactions

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| Substituted Benzaldehydes | 2-Methoxyethyl cyanoacetate | Ring-substituted 2-methoxyethyl phenylcyanoacrylates chemrxiv.org |

This table presents examples of condensation reactions analogous to those that could be used to synthesize substituted derivatives of this compound.

Formation of Spirocyclic Systems

The exocyclic double bond in this compound provides an ideal anchor point for the construction of spirocyclic systems. These are bicyclic compounds where the two rings share a single common atom. While specific examples starting from this compound are not prevalent in the literature, related α,β-unsaturated esters are known to participate in reactions that lead to spirocycles. For instance, cycloaddition reactions or Michael addition followed by intramolecular cyclization are common strategies.

Preparation of Fused Ring Systems

Fused ring systems, where two or more rings share two common atoms, represent another important class of molecules that could potentially be synthesized from this compound. The reactivity of both the tetrahydropyran ring and the ylideneacetate moiety can be harnessed to build these complex architectures. For instance, reactions that involve the functionalization of the tetrahydropyran ring followed by a cyclization event that incorporates the acetate side chain could lead to fused systems. The synthesis of fused ring compounds is a significant area of research, particularly in the context of natural product synthesis. core.ac.uk

Mechanistic Studies in Reactions Involving Ethyl 2 Oxan 4 Ylidene Acetate

Reaction Mechanisms of Ylidene Compounds

The exocyclic double bond in ethyl 2-(oxan-4-ylidene)acetate is the focal point of its reactivity, participating in a variety of transformations characteristic of ylidene compounds. Understanding the detailed mechanistic pathways of these reactions is key to controlling their outcomes.

Detailed Mechanistic Pathways for Olefination Reactions

Olefination reactions, which form new carbon-carbon double bonds, are a cornerstone of organic synthesis. For ylidene compounds such as this compound, the most relevant olefination reactions are the Wittig reaction and its variants, like the Horner-Wadsworth-Emmons (HWE) reaction. These reactions involve the interaction of the ylidene's carbonyl-like carbon with a phosphorus-stabilized carbanion.

The Wittig reaction utilizes a phosphonium (B103445) ylide to convert a carbonyl group into an alkene. nih.govnih.govresearchgate.net In the context of this compound, the carbonyl functionality is part of the ester group, which is generally unreactive under standard Wittig conditions. nih.gov However, the ylidene carbon itself can react with a Wittig reagent. The generally accepted mechanism for the Wittig reaction involves the initial nucleophilic attack of the ylide on the carbonyl carbon, leading to a zwitterionic intermediate known as a betaine (B1666868). researchgate.netlibretexts.orglibretexts.org This betaine can then cyclize to form a four-membered ring intermediate called an oxaphosphetane. nih.govlibretexts.orglibretexts.org The decomposition of the oxaphosphetane is driven by the formation of the highly stable triphenylphosphine (B44618) oxide, yielding the desired alkene. libretexts.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide; unstabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. conicet.gov.ar

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate-stabilized carbanion. researchgate.net This reaction is particularly useful for the synthesis of (E)-alkenes with high selectivity. researchgate.net The mechanism is similar to the Wittig reaction, proceeding through the formation of an oxaphosphetane intermediate. nih.gov However, the phosphonate (B1237965) carbanions used in the HWE reaction are generally more nucleophilic and less basic than the corresponding phosphonium ylides, often leading to cleaner reactions and easier purification, as the phosphate (B84403) byproduct is water-soluble. researchgate.net For a substrate like this compound, the HWE reaction would be a primary method for introducing a new substituent at the ylidene position. The stereoselectivity is governed by steric factors in the transition state leading to the oxaphosphetane. nih.gov

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphonium ylide | Phosphonate-stabilized carbanion |

| Typical Product Stereochemistry | (Z)-alkene with unstabilized ylides, (E)-alkene with stabilized ylides | Predominantly (E)-alkene |

| Reactivity of Reagent | Less nucleophilic, more basic | More nucleophilic, less basic |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkyl phosphate salt (water-soluble) |

| Substrate Scope | Aldehydes and ketones | Aldehydes and ketones |

Pericyclic Reactions Involving the Oxan-4-ylidene System

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. nih.govnih.gov These reactions are characterized by their high stereospecificity and are often predictable by the Woodward-Hoffmann rules or frontier molecular orbital (FMO) theory. nih.gov The exocyclic double bond of this compound, being part of a conjugated system with the ester carbonyl, can participate in various pericyclic reactions.

Cycloaddition reactions involve the joining of two or more molecules to form a ring. nih.gov The ylidene moiety in this compound can act as a dienophile in a [4+2] cycloaddition, such as the Diels-Alder reaction, if reacted with a suitable diene. nih.gov The stereochemistry of the resulting product would be dictated by the endo rule and the facial selectivity imposed by the oxane ring. nih.gov

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a ring from a conjugated system, or the reverse ring-opening process. nih.govnih.gov While less common for a simple ylidene, if the ester group were part of a larger conjugated system, electrocyclization could be a possible transformation under thermal or photochemical conditions. The stereochemical outcome (conrotatory or disrotatory) would depend on the number of π-electrons involved and the reaction conditions.

Sigmatropic rearrangements involve the migration of a σ-bond across a π-system. nih.gov For this compound, a conicet.gov.arconicet.gov.ar-sigmatropic rearrangement, such as a Cope or Claisen rearrangement, could be envisioned if an appropriate substituent were present on the oxane ring or the ester group.

Kinetic and Thermodynamic Aspects of this compound Transformations

The outcome of many chemical reactions, including those involving this compound, can be governed by either kinetic or thermodynamic control. libretexts.org

Kinetic control occurs when the product that is formed fastest is the major product. This is typically favored at lower reaction temperatures where the reactions are irreversible. The product distribution is determined by the relative heights of the activation energy barriers leading to the different products.

Thermodynamic control , on the other hand, is favored at higher temperatures where the reactions are reversible and an equilibrium can be established. In this case, the major product is the most stable one, regardless of how quickly it is formed.

In the context of the Horner-Wadsworth-Emmons reaction of a cyclic ketone like the precursor to this compound, the formation of the (E)-isomer is generally thermodynamically favored due to reduced steric strain. However, under certain conditions, the (Z)-isomer might be formed as the kinetic product. The choice of base, solvent, and reaction temperature can influence whether the reaction is under kinetic or thermodynamic control. researchgate.net

Table 2: Factors Influencing Kinetic vs. Thermodynamic Control

| Factor | Favors Kinetic Control | Favors Thermodynamic Control |

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Reversibility | Irreversible conditions | Reversible conditions |

| Product | Product formed fastest (lower activation energy) | Most stable product (lower Gibbs free energy) |

Computational Chemistry and Modeling of Reaction Pathways

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, providing detailed information about transition states and intermediates that are often difficult to observe experimentally.

DFT Calculations for Transition States and Intermediates

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. It is widely employed to investigate reaction mechanisms by mapping out the potential energy surface of a reaction. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of the reaction can be constructed. nih.gov

For reactions of this compound, DFT calculations can be used to:

Optimize the geometries of all species involved in the reaction pathway.

Locate and characterize transition state structures , which correspond to the highest energy point along the reaction coordinate. nih.gov

Calculate the activation energies for different reaction pathways, providing insight into the reaction kinetics. nih.gov

Determine the relative energies of intermediates and products , which relates to the thermodynamics of the reaction. nih.gov

Investigate the stereoselectivity of reactions by comparing the energies of the transition states leading to different stereoisomers. nih.gov

A computational study on the Horner-Wadsworth-Emmons reaction of trimethyl phosphonoacetate with acetaldehyde, for instance, revealed that the oxaphosphetane formation is the rate-determining step and that the transition state leading to the trans-olefin is more stable, explaining the observed product selectivity. nih.gov A similar approach could be applied to the reactions of this compound to gain a deeper understanding of its reactivity.

Molecular Dynamics Simulations of Reactivity

Molecular Dynamics (MD) simulations provide a way to study the time evolution of a molecular system, offering insights into the dynamic processes of a reaction. By solving Newton's equations of motion for a system of atoms, MD simulations can model the movements of molecules in a solvent, providing a more realistic picture of a reaction than static DFT calculations.

In the context of this compound, MD simulations could be used to:

Explore the conformational landscape of the molecule and its reaction intermediates in solution.

Study the role of the solvent in the reaction mechanism, including solvation effects on the stability of intermediates and transition states.

Simulate the approach of reactants and the formation of pre-reaction complexes.

Investigate the dynamics of bond-breaking and bond-forming events , providing a more complete picture of the reaction pathway.

For example, MD simulations have been used to study the binding of ligands to proteins and to investigate the stability of molecular complexes, which is analogous to studying the interaction of this compound with a reactant in solution.

Applications of Ethyl 2 Oxan 4 Ylidene Acetate in Organic Synthesis

Building Block in the Synthesis of Complex Organic Molecules

The utility of ethyl 2-(oxan-4-ylidene)acetate as a foundational element in the synthesis of intricate organic molecules is well-established. Its cyclic ether framework and the reactive exocyclic double bond provide multiple sites for functionalization, enabling chemists to introduce new stereocenters and build up molecular complexity. This adaptability makes it a sought-after starting material or intermediate in multi-step synthetic sequences.

This compound is a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. The oxane ring can be retained, modified, or cleaved to generate various heterocyclic systems. For instance, derivatives of this compound can be used to synthesize oxetanes, which are important structural motifs in many biologically active molecules. nih.govrsc.org The reactivity of the double bond allows for additions and cyclization reactions, leading to the formation of new ring systems.

One notable application is in the synthesis of oxazoline (B21484) derivatives. Oxazolines are a significant class of five-membered nitrogen and oxygen-containing heterocycles found in natural products and pharmaceuticals. nih.gov They also serve as crucial coordinating groups in ligands for asymmetric catalysis. nih.gov While direct reactions involving this compound to form oxazolines are not explicitly detailed in the provided context, the general principles of using related α,β-unsaturated esters in ring-forming reactions are well-documented. For example, the reaction of alkoxycarbonylketenes with aziridines provides a pathway to ethyl 2-(oxazolin-2-yl)alkanoates. nih.gov This highlights the potential for similar transformations starting from this compound or its derivatives.

The synthesis of other heterocyclic systems, such as those containing sulfur, has also been explored. For example, derivatives of similar cyclic ketones can be used to create chiral tetrahydrothiophenes. nsf.gov This suggests the potential for this compound to be a starting point for sulfur-containing heterocycles.

The structural motifs accessible from this compound are prevalent in numerous bioactive molecules and pharmaceutical agents. Its role as an intermediate allows for the efficient construction of molecular scaffolds that are central to the therapeutic activity of these compounds.

For example, the tetrahydropyran (B127337) ring is a common feature in many natural products and drugs. The ability to functionalize this ring system through reactions at the exocyclic double bond of this compound provides a strategic advantage in the synthesis of these complex targets.

Role in Natural Product Synthesis

The synthesis of natural products often requires the assembly of complex carbon skeletons with precise stereochemical control. This compound and its derivatives can serve as key intermediates in these synthetic endeavors.

In convergent synthesis, complex fragments of a target molecule are synthesized independently and then joined together. This compound can be a starting point for one of these fragments, allowing for the efficient construction of a significant portion of the final molecule.

In divergent synthesis, a common intermediate is used to generate a library of related compounds. The multiple reactive sites on this compound make it an ideal candidate for such strategies, enabling the synthesis of a variety of analogues for structure-activity relationship studies.

Catalytic Applications and Ligand Development

The development of new catalysts and ligands is crucial for advancing the field of organic synthesis, particularly in the area of asymmetric catalysis.

Derivatives of this compound have the potential to be used in asymmetric synthesis, where the goal is to create chiral molecules with a high degree of enantiomeric purity. Chiral ligands derived from this scaffold could be employed in metal-catalyzed reactions to control the stereochemical outcome. For instance, the synthesis of chiral P,S-ligands has been demonstrated from related tetrahydrothiophene (B86538) derivatives, which themselves can be accessed from oxetane (B1205548) precursors. nsf.gov

Furthermore, the core structure can be a substrate in asymmetric transformations. For example, the catalytic asymmetric synthesis of 2,2-disubstituted oxetanes from ketones has been achieved using a one-pot sequential addition of a sulfur ylide. nih.gov This methodology could potentially be adapted to derivatives of this compound to generate chiral spirocyclic compounds. The development of bifunctional thiourea-mediated intramolecular cyclizations for the asymmetric synthesis of 2-aryl-2,3-dihydro-4-quinolones also showcases the power of organocatalysis in creating chiral heterocyclic structures from related α,β-unsaturated systems. nih.gov

Development of Novel Catalytic Systems

A comprehensive review of the scientific literature did not yield specific examples of this compound being utilized in the development of novel catalytic systems. While the tetrahydropyran motif is present in some ligands for catalysts, the specific structure of this compound has not been reported as a key component in catalyst design or synthesis. Research in catalysis often explores a wide range of organic molecules as ligands or scaffolds, but to date, the focus has not been on this particular compound for this application.

Material Science and Polymer Chemistry Applications

Similarly, a thorough search of the available scientific and patent literature did not reveal any specific applications of this compound in the fields of material science or polymer chemistry. There is no evidence to suggest that this compound has been used as a monomer for polymerization or as an additive or modifier for existing polymers. The exploration of new monomers is a continuous effort in polymer science to develop materials with novel properties. However, based on the current body of published research, this compound has not been identified as a candidate for such applications.

Analytical and Spectroscopic Characterization in Research of Ethyl 2 Oxan 4 Ylidene Acetate Excluding Basic Identification Data

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopy provides an in-depth view of the molecular structure of Ethyl 2-(oxan-4-ylidene)acetate, confirming its atomic connectivity and three-dimensional arrangement.

High-Resolution NMR Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural and stereochemical elucidation of this compound. The presence of the exocyclic double bond (C=C) gives rise to the possibility of E/Z diastereomers. The differentiation and assignment of these isomers are accomplished through detailed analysis of 1H and 13C NMR spectra, including advanced 2D NMR experiments.

In conjugated alkenes like this compound, the barrier to rotation around the C=C bond can be low enough to allow for interconversion between the E and Z forms at room temperature. acs.orgacs.org NMR techniques such as 1D and 2D NOESY/EXSY are instrumental in detecting such dynamic equilibria. acs.orgacs.org

The chemical shift of the vinylic proton (=CH) is a key indicator of stereochemistry. Typically, in α,β-unsaturated esters, the vinylic proton of the E-isomer appears at a different chemical shift compared to the Z-isomer. researchgate.net The spatial relationship between the vinylic proton and the adjacent protons on the oxane ring (at positions 3 and 5) can be definitively established using Nuclear Overhauser Effect Spectroscopy (NOESY).

For the Z-isomer , a NOE correlation is expected between the vinylic proton and the axial protons at C3 and C5 of the oxane ring due to their spatial proximity.

For the E-isomer , such a correlation would be absent or significantly weaker. Instead, a correlation might be observed between the vinylic proton and the protons of the ethyl ester group.

The determination of the E/Z ratio in a mixture can be accurately calculated by integrating the distinct signals of the vinylic protons or other well-resolved peaks corresponding to each isomer in the 1H NMR spectrum. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Isomers

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Vinylic Proton (=CH) | 5.5 - 6.5 | 115 - 125 | The exact shift is highly dependent on the E/Z configuration and solvent. |

| Ester Methylene (B1212753) (-OCH₂CH₃) | 4.0 - 4.3 | 60 - 62 | Quartet multiplicity due to coupling with the methyl protons. |

| Ester Methyl (-OCH₂CH₃) | 1.2 - 1.4 | 13 - 15 | Triplet multiplicity due to coupling with the methylene protons. |

| Oxane Protons (C3, C5) | 2.5 - 3.0 | 35 - 40 | Protons alpha to the C=C bond. Will show complex splitting. |

| Oxane Protons (C2, C6) | 3.6 - 4.0 | 65 - 70 | Protons adjacent to the ring oxygen. |

| Carbonyl Carbon (C=O) | - | 165 - 170 | Conjugation shifts this downfield compared to a saturated ester. |

| Vinylic Carbon (=C) | - | 150 - 160 | The quaternary carbon of the double bond. |

Note: These are estimated values based on typical shifts for α,β-unsaturated esters and tetrahydropyranone derivatives. Actual values may vary.

Mass Spectrometry for Fragmentation Analysis

Mass spectrometry (MS) provides critical information about the molecular weight and fragmentation pattern of this compound, which helps to confirm its structure. Using techniques like electrospray ionization (ESI), the molecule is typically observed as a protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments are then used to induce and analyze fragmentation. nih.gov

The fragmentation of α,β-unsaturated esters and ketones is well-characterized and follows predictable pathways. researchgate.netnih.govresearchgate.net For this compound, several key fragmentation routes are anticipated:

Loss of the Ethoxy Group: Cleavage of the C-O bond in the ester moiety can lead to the loss of an ethoxy radical (•OCH₂CH₃) or ethanol (B145695) (HOCH₂CH₃), resulting in a prominent acylium ion.

McLafferty Rearrangement: A characteristic rearrangement for esters involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene (ethylene in this case).

Ring Cleavage: The tetrahydropyran (B127337) ring can undergo fragmentation, often initiated by cleavage alpha to the ether oxygen or through retro-Diels-Alder-type reactions, leading to various smaller charged fragments.

Decarboxylation: Loss of CO₂ from certain fragment ions is also a possible pathway.

Table 2: Predicted ESI-MS/MS Fragmentation Ions for Protonated this compound ([C₉H₁₄O₃+H]⁺, m/z 171.1)

| Fragment m/z | Proposed Lost Neutral | Proposed Fragment Structure/Formula |

| 143.1 | CO | [M+H-CO]⁺ |

| 125.1 | C₂H₅OH (Ethanol) | [M+H-C₂H₅OH]⁺ (Acylium ion) |

| 97.1 | C₂H₅OH + CO | [M+H-C₂H₅OH-CO]⁺ |

| 85.1 | C₄H₅O₂ (Ethyl Acrylate moiety) | [C₅H₉O]⁺ (Oxonium ion from ring) |

Note: The m/z values are calculated for the monoisotopic masses and represent plausible fragmentation pathways. Actual observed fragments depend on the specific MS/MS conditions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is essential for identifying the functional groups within the molecule. These two techniques are complementary and provide a characteristic "fingerprint" for the compound. arxiv.orgnih.gov

For this compound, the key vibrational modes are associated with the α,β-unsaturated ester and the tetrahydropyran ring. The conjugation between the C=C and C=O groups has a notable effect, lowering the frequency of their respective stretching vibrations compared to non-conjugated analogues. mdpi.com

FT-IR Spectroscopy: Particularly sensitive to polar bonds, it will show strong absorptions for the C=O and C-O stretches.

Raman Spectroscopy: Often provides stronger signals for non-polar, symmetric bonds, such as the C=C stretch.

The analysis of the vibrational spectra for furan (B31954) and tetrahydrofuran (B95107) derivatives provides a basis for assigning the ring-related modes. udayton.eduglobalresearchonline.net

Table 3: Key Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration | Expected Intensity (IR/Raman) |

| ~2950-2850 | C-H (Alkyl) | Stretch | Medium / Medium |

| ~1710-1725 | C=O (Conjugated Ester) | Stretch | Strong / Medium |

| ~1640-1660 | C=C (Exocyclic) | Stretch | Medium / Strong |

| ~1250-1150 | C-O (Ester) | Asymmetric Stretch | Strong / Weak |

| ~1150-1050 | C-O-C (Ether) | Asymmetric Stretch | Strong / Weak |

Note: These are approximate frequency ranges. The exact positions can be influenced by the molecular environment and physical state of the sample.

Chromatographic Methods for Purity Assessment and Separation

Chromatography is the cornerstone for separating this compound from reaction mixtures, by-products, and for quantifying its purity, including the ratio of any stereoisomers.

Advanced HPLC and GC Techniques

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are well-suited for the analysis of this compound. scielo.brscielo.br

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method. A C18 stationary phase with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would effectively separate the compound from more polar or less polar impurities. researchgate.netnih.gov Detection is typically achieved using a UV detector, as the α,β-unsaturated carbonyl system provides a suitable chromophore (λmax ~205-230 nm). This technique is also capable of separating the E and Z diastereomers if appropriate conditions are developed. aocs.org

Gas Chromatography (GC): As a volatile compound, this compound can be readily analyzed by GC. A capillary column with a mid-polarity stationary phase (e.g., a phenyl- or cyanopropyl-substituted polysiloxane) would provide good resolution. Flame Ionization Detection (FID) is a robust and universally applicable detection method, providing a response proportional to the mass of carbon. GC can also be used to separate and quantify the E/Z isomers.

Crystallographic Studies for Solid-State Structure

Research into the derivatives of this compound and analogous compounds reveals detailed information about their molecular geometry and crystal packing. These studies are crucial for understanding structure-property relationships.

In one notable study, the synthesis and crystallographic analysis of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate was reported. This compound, while containing a dithiane ring instead of an oxane ring, provides a useful comparison. The analysis revealed that the six-membered 1,3-dithiane (B146892) ring adopts a twist-boat conformation. The dihedral angle between the mean planes of the ethyl acetate (B1210297) group and the dithiane ring was determined to be 17.56 (13)°. Within the crystal lattice, the molecules are organized in layers stacking up the a-axis, with no significant intermolecular interactions observed nih.gov.

Another relevant example is the crystallographic study of ethyl-2-(4-aminophenoxy) acetate, a derivative where the oxan-4-ylidene moiety has been substituted. This compound was found to crystallize in the triclinic crystal system with a P-1 space group. The unit cell parameters were determined as a = 8.2104(6) Å, b = 10.3625(9) Å, c = 11.9562(9) Å, α = 101.787(7)°, β = 91.849(6)°, and γ = 102.755(7)° mdpi.com.

Furthermore, the investigation of spirocyclic systems, which are structurally analogous to the spiro-like nature of the oxan-4-ylidene group, provides pertinent data. For instance, the crystal structure of 2,6-dioxaspiro[3.3]heptane, a related spirocyclic ether, has been determined. In this molecule, both oxetane (B1205548) rings are planar, and the C–C–C valence angle is 85°, which is a characteristic feature of oxetane rings ethz.ch. The synthesis of other functionalized spirocyclic oxetanes has also been achieved, with their structures confirmed by single-crystal X-ray diffraction, highlighting the versatility of this structural motif rsc.org.

Crystallographic data for a derivative, ethyl 2-(4-chloroanilino)acetate, shows it crystallizes in the triclinic P-1 space group. In the crystal structure, pairs of molecules form centrosymmetric dimers through intermolecular N—H···O hydrogen bonds researchgate.net.

These examples of derivatives, while not possessing the exact oxan-4-ylidene core, provide valuable crystallographic data that helps in understanding the conformational preferences and packing arrangements of molecules containing an ethyl acetate group attached to a cyclic system.

Table of Crystallographic Data for Selected Derivatives

| Compound Name | Crystal System | Space Group | Unit Cell Parameters | Key Structural Features | Ref. |

| Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate | Orthorhombic | Pca2₁ | a = 11.026(2) Å, b = 7.9150(16) Å, c = 13.315(3) Å | Twist-boat conformation of the dithiane ring. | nih.gov |

| Ethyl-2-(4-aminophenoxy) acetate | Triclinic | P-1 | a = 8.2104(6) Å, b = 10.3625(9) Å, c = 11.9562(9) Å, α = 101.787(7)°, β = 91.849(6)°, γ = 102.755(7)° | Two molecular units in the asymmetric formula. | mdpi.com |

| Ethyl 2-(4-chloroanilino)acetate | Triclinic | P-1 | a = 5.373(5) Å, b = 7.575(7) Å, c = 14.127(12) Å, α = 75.83(4)°, β = 87.73(3)°, γ = 72.99(3)° | Formation of centrosymmetric dimers via N—H···O hydrogen bonds. | researchgate.net |

| 2,6-Dioxaspiro[3.3]heptane | - | - | - | Planar oxetane rings; C-C-C valence angle of 85°. | ethz.ch |

Future Research Directions and Potential Applications of Ethyl 2 Oxan 4 Ylidene Acetate

Exploration of Novel Synthetic Methodologies

The development of efficient and stereoselective methods for the synthesis of the tetrahydropyran (B127337) core is a significant area of research. nih.gov While classical approaches exist, future research will likely focus on more sustainable and atom-economical strategies.

One promising avenue is the advancement of Prins-type cyclization reactions . These reactions, which involve the condensation of a homoallylic alcohol with an aldehyde, can be catalyzed by various Lewis or Brønsted acids to yield tetrahydropyran-4-ol derivatives with high stereoselectivity. organic-chemistry.org Future work could explore novel catalytic systems, including enzymatic and organocatalytic approaches, to enhance the efficiency and environmental friendliness of this transformation.

Another key area is the intramolecular oxa-Michael addition . This reaction involves the cyclization of a hydroxy-functionalized α,β-unsaturated carbonyl compound and is a powerful tool for constructing the tetrahydropyran ring. nih.gov Research in this area could focus on developing new catalysts that can control the stereochemical outcome of the cyclization, leading to the synthesis of specific isomers of Ethyl 2-(oxan-4-ylidene)acetate precursors.

Furthermore, the use of oxidative carbon-hydrogen (C-H) bond activation presents a modern and efficient strategy. mdpi.com For instance, the use of reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can mediate the formation of oxocarbenium ions from benzylic or allylic ethers, which then undergo intramolecular nucleophilic attack to form the tetrahydropyran ring. mdpi.com Exploring a broader range of substrates and oxidizing agents will be crucial for expanding the scope of this methodology.

A comparison of potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Key Features | Potential for Future Research |

| Prins-type Cyclization | Condensation of a homoallylic alcohol and an aldehyde; can be highly stereoselective. organic-chemistry.org | Development of novel, greener catalytic systems (enzymatic, organocatalytic). |

| Intramolecular Oxa-Michael Addition | Cyclization of a hydroxy-functionalized α,β-unsaturated carbonyl; powerful for ring construction. nih.gov | Design of catalysts for enhanced stereocontrol. |

| Oxidative C-H Bond Activation | Modern and atom-economical; utilizes reagents like DDQ. mdpi.com | Expansion of substrate scope and exploration of new oxidizing agents. |

Development of New Derivatization Strategies

The functional groups present in this compound, specifically the exocyclic double bond and the ester moiety, offer numerous possibilities for derivatization. Future research should focus on leveraging these reactive sites to create diverse libraries of novel compounds.

The α,β-unsaturated system is a prime target for various transformations. Conjugate addition reactions with a wide range of nucleophiles (e.g., amines, thiols, organometallics) can introduce diverse substituents at the β-position. Furthermore, cycloaddition reactions , such as [3+2] and Diels-Alder reactions, can be employed to construct more complex polycyclic systems.

The ester functionality can be readily modified through several standard chemical transformations. Hydrolysis to the corresponding carboxylic acid would provide a handle for the synthesis of amides, while reduction would yield the corresponding allylic alcohol, which can be further functionalized. The development of selective methods for these transformations in the presence of the other reactive sites will be a key challenge.

| Functional Group | Potential Derivatization Reactions |

| α,β-Unsaturated System | Conjugate Addition, Cycloaddition ([3+2], Diels-Alder) |

| Ester Moiety | Hydrolysis, Reduction, Amidation |

Investigation into Biological and Pharmacological Activities (Focus on Structure-Activity Relationships)

The tetrahydropyran motif is a common feature in many biologically active natural products. nih.gov This suggests that derivatives of this compound could exhibit interesting pharmacological properties. Future research should systematically explore the biological potential of this scaffold, with a strong emphasis on understanding structure-activity relationships (SAR).

Initial investigations could focus on screening a library of derivatives against a panel of biological targets, including those implicated in cancer, inflammation, and infectious diseases. For instance, related chromene derivatives have shown promise as anticancer agents. researchgate.net The anti-inflammatory properties of a related compound, ethyl 2-(4-oxotetrahydro-2H-pyran-2-yl)acetate, have been linked to the inhibition of the NF-κB signaling pathway.

A systematic SAR study would involve synthesizing a series of analogs with modifications at various positions of the molecule and evaluating their biological activity. researchgate.netnih.gov This would provide valuable insights into the structural features required for optimal potency and selectivity. For example, the effect of substituents on the tetrahydropyran ring and modifications of the acetate (B1210297) side chain could be systematically explored.

Integration with Flow Chemistry and Automation in Synthesis

The translation of synthetic procedures from traditional batch methods to continuous flow processes offers significant advantages in terms of safety, efficiency, and scalability. Future research should explore the integration of flow chemistry for the synthesis of this compound and its derivatives. The use of microreactors can allow for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to improved yields and purities. rcsi.com

Furthermore, the automation of multi-step synthetic sequences can significantly accelerate the drug discovery process. nih.gov Automated platforms can be employed to synthesize libraries of derivatives for biological screening, enabling a more rapid exploration of the chemical space around the this compound scaffold.

Computational Design and Prediction of Reactivity and Selectivity

Computational chemistry can play a crucial role in guiding future research on this compound. Density Functional Theory (DFT) calculations can be used to predict the reactivity and selectivity of the molecule in various chemical reactions. mdpi.com For example, computational models can help in understanding the stereochemical outcome of catalytic reactions and in designing more selective catalysts.

Moreover, molecular docking studies can be employed to predict the binding of this compound derivatives to specific biological targets. nih.gov This in silico screening can help in prioritizing compounds for synthesis and biological evaluation, thereby saving time and resources. The prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties through computational methods can also aid in the early stages of drug development. nih.gov

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the structure of Ethyl 2-(oxan-4-ylidene)acetate?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify proton and carbon environments, infrared (IR) spectroscopy to detect functional groups (e.g., ester carbonyl stretches at ~1740 cm⁻¹), and gas chromatography-mass spectrometry (GC-MS) for molecular weight confirmation and purity assessment. For example, GC-MS analysis of ethyl acetate derivatives typically employs a DB-5MS column with helium carrier gas and electron ionization at 70 eV for fragmentation patterns .

Q. What are the critical reaction parameters for synthesizing this compound?

- Methodological Answer : Optimize Claisen-Schmidt or Knoevenagel condensation reactions under anhydrous conditions using catalysts like piperidine or acetic acid. Key parameters include maintaining a reaction temperature of 80–100°C in ethanol or THF, monitoring progress via thin-layer chromatography (TLC), and purifying via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How is the purity of this compound assessed in research settings?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Compare retention times against certified reference standards. For trace impurities, employ differential scanning calorimetry (DSC) to detect melting point deviations or thermogravimetric analysis (TGA) for thermal stability profiles .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound be resolved?

- Methodological Answer : Refine X-ray diffraction data using SHELXL (e.g., anisotropic displacement parameters, twin refinement for twinned crystals) and validate with the R-factor and goodness-of-fit (GoF) metrics. Cross-check with spectroscopic for instance, discrepancies in bond lengths may arise from dynamic disorder, which can be resolved via low-temperature crystallography or computational geometry optimization at the B3LYP/6-31G(d) level .

Q. What strategies address contradictions between theoretical and experimental spectroscopic data?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., Gaussian 16 at the M06-2X/cc-pVTZ level) to simulate NMR chemical shifts and IR frequencies. Use the ORCA package for spin-orbit coupling corrections in UV-vis spectra. Experimental deviations >5% may indicate solvation effects or tautomeric equilibria, requiring solvent polarity studies (e.g., dielectric constant variations in DMSO/water mixtures) .

Q. How can cyclodextrin inclusion complexes improve the solubility of this compound?

- Methodological Answer : Prepare β-cyclodextrin complexes via kneading or co-precipitation methods. Characterize using phase solubility diagrams (Higuchi-Connors model) and UV-vis spectroscopy (e.g., bathochromic shifts in the ester carbonyl band). Validate host-guest stoichiometry via Job’s plot analysis and molecular dynamics simulations (GROMACS) to assess binding energetics .

Q. What computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer : Use frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Simulate reaction pathways with transition state theory (TST) in Gaussian 16, employing intrinsic reaction coordinate (IRC) calculations. Validate with kinetic isotope effect (KIE) experiments for proton-transfer steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。